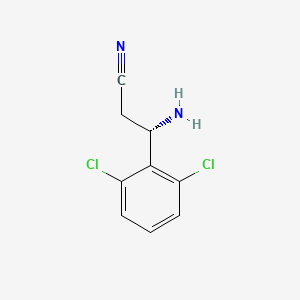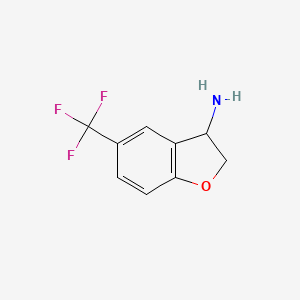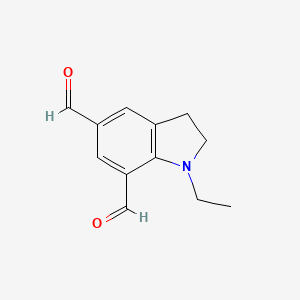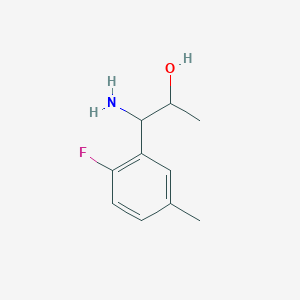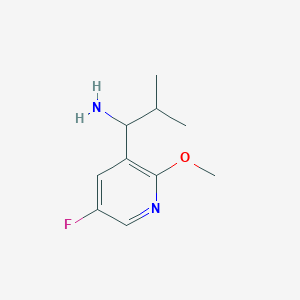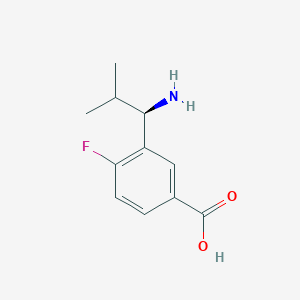
(R)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a fluorine atom attached to a benzoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzoic Acid Derivative: The initial step involves the introduction of the fluorine atom onto the benzoic acid ring. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Introduction of the Amino Group: The amino group can be introduced through reductive amination reactions. This involves the reaction of the benzoic acid derivative with an appropriate amine, followed by reduction using reducing agents like sodium cyanoborohydride.
Resolution of the Racemic Mixture: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using chiral resolving agents.
Industrial Production Methods
Industrial production of ®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thiols, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, amines, alcohols, and substituted benzoic acid derivatives.
科学的研究の応用
®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- ®-4-(1-Amino-2-methylpropyl)-2-fluorophenol
- ®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
- ®-6-(1-Amino-2-methylpropyl)pyridin-2-amine dihydrochloride
Uniqueness
®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl is unique due to its specific structural features, including the position of the fluorine atom and the configuration of the amino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC名 |
3-[(1R)-1-amino-2-methylpropyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-6(2)10(13)8-5-7(11(14)15)3-4-9(8)12/h3-6,10H,13H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChIキー |
MZCPNCODRHJANN-SNVBAGLBSA-N |
異性体SMILES |
CC(C)[C@H](C1=C(C=CC(=C1)C(=O)O)F)N |
正規SMILES |
CC(C)C(C1=C(C=CC(=C1)C(=O)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13042124.png)
